

# Functional Comparison of "Leesggglvqpggsmk" and its Scrambled Version: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Leesggglvqpggsmk acetate

Cat. No.: B15584736

Get Quote

The peptide sequence "Leesggglvqpggsmk" has been identified as a component of the therapeutic monoclonal antibody Infliximab. However, a comprehensive review of publicly available scientific literature and patent documents reveals no evidence of independent biological functionality for this peptide, nor any studies comparing its activity to a scrambled counterpart. This guide summarizes the known context of this peptide and explains the current limitations in providing a functional comparison.

### **Identification and Context**

The peptide "Leesggglvqpggsmk" is the N-terminal sequence of the heavy chain of Infliximab (trade name Remicade) following the cleavage of the signal peptide.[1][2][3] Infliximab is a chimeric monoclonal IgG1 antibody that functions by binding to and neutralizing tumor necrosis factor-alpha (TNF- $\alpha$ ), a key inflammatory cytokine. The primary role of this peptide sequence is therefore structural, forming part of the antigen-binding fragment (Fab) of the antibody.

This sequence is also utilized in analytical chemistry as a standard for the quantitative analysis of Infliximab, confirming its identity as a proteolysis product of the antibody.[4][5][6][7]

# The Role of Scrambled Peptides in Research

In peptide research, a "scrambled" version of a peptide—one that contains the same amino acids but in a random order—is often used as a negative control in experiments. This is a



critical step to demonstrate that the observed biological activity of the original peptide is dependent on its specific sequence and not merely a result of its amino acid composition.

# Lack of Functional Data for "Leesggglvqpggsmk"

Extensive searches of scientific and patent databases did not yield any studies investigating a direct biological function of the isolated "Leesggglvqpggsmk" peptide. Consequently, there is no experimental data available to compare its activity with a scrambled version. The research focus has been on the intact Infliximab antibody and the optimization of its production, not on the individual peptide fragments.[1][2][3]

# Hypothetical Experimental Workflow for Functional Comparison

Should a researcher wish to investigate the potential function of "Leesggglvqpggsmk," a standard experimental workflow could be employed. This would involve synthesizing both the original peptide and one or more scrambled versions. The subsequent comparative analysis would depend on the hypothesized function.

Below is a generalized experimental workflow diagram for such a study.





Click to download full resolution via product page



Figure 1. A hypothetical workflow for the functional comparison of a peptide and its scrambled version.

#### Conclusion

At present, a functional comparison between "Leesggglvqpggsmk" and its scrambled version cannot be provided due to a lack of available experimental data. The known role of this peptide is as a structural component of the Infliximab antibody and as an analytical standard. Any discussion of its independent biological activity would be purely speculative without dedicated research. For drug development professionals and researchers, this highlights a potential knowledge gap if there is reason to believe that fragments of therapeutic antibodies could have off-target biological effects. However, based on current knowledge, this peptide is not considered to have a standalone function.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. WO2014058389A1 Optimised heavy chain and light chain signal peptides for the production of recombinant antibody therapeutics Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inflammation/Immunology (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Functional Comparison of "Leesggglvqpggsmk" and its Scrambled Version: A Review of Available Data]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15584736#functional-comparison-of-leesggglvqpggsmk-and-its-scrambled-version]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com